molecular formula C22H30O2 B11969677 3,3'-Ditert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol CAS No. 3432-00-6

3,3'-Ditert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol

Cat. No.: B11969677
CAS No.: 3432-00-6
M. Wt: 326.5 g/mol
InChI Key: UFFRXKCBFTZHIG-UHFFFAOYSA-N
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Description

6,6’-DI-TERT.BUTYL-4,4’-BI-ORTHO-CRESOL is a chemical compound with the molecular formula C22H30O2 and a molecular weight of 326.47 g/mol . It is also known by its systematic name, [1,1’-Biphenyl]-4,4’-diol, 3,3’-bis(1,1-dimethylethyl)-5,5’-dimethyl- . This compound is characterized by the presence of two ortho-cresol units linked by a biphenyl bridge, with tert-butyl groups at the 6,6’ positions and methyl groups at the 4,4’ positions. It is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-DI-TERT.BUTYL-4,4’-BI-ORTHO-CRESOL typically involves the reaction of ortho-cresol with tert-butyl bromide in the presence of a base . The reaction proceeds through an electrophilic aromatic substitution mechanism, where the tert-butyl groups are introduced at the 6,6’ positions of the ortho-cresol units. The reaction conditions generally include the use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a strong base, such as potassium carbonate (K2CO3), to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of 6,6’-DI-TERT.BUTYL-4,4’-BI-ORTHO-CRESOL may involve large-scale batch or continuous processes. The reaction is typically carried out in a reactor equipped with temperature control and efficient mixing to ensure uniformity and high yield. The product is then purified through recrystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

6,6’-DI-TERT.BUTYL-4,4’-BI-ORTHO-CRESOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

6,6’-DI-TERT.BUTYL-4,4’-BI-ORTHO-CRESOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6’-DI-TERT.BUTYL-4,4’-BI-ORTHO-CRESOL primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells and materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are stabilized through the formation of less reactive species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-DI-TERT.BUTYL-4,4’-BI-ORTHO-CRESOL is unique due to its biphenyl structure with ortho-cresol units, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its effectiveness as an antioxidant make it valuable in multiple applications.

Properties

CAS No.

3432-00-6

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

2-tert-butyl-4-(3-tert-butyl-4-hydroxy-5-methylphenyl)-6-methylphenol

InChI

InChI=1S/C22H30O2/c1-13-9-15(11-17(19(13)23)21(3,4)5)16-10-14(2)20(24)18(12-16)22(6,7)8/h9-12,23-24H,1-8H3

InChI Key

UFFRXKCBFTZHIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)C2=CC(=C(C(=C2)C)O)C(C)(C)C

Origin of Product

United States

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